2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-iodophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-4-3-5-11(8-10)16-9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQBMHMGWXJINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comscitepress.org For 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, the most logical disconnections involve the ether and amide functional groups.
The primary strategic disconnection is at the ether linkage (C-O bond), which is characteristic of the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This bond cleavage simplifies the target molecule into two key synthons: a 3-iodophenoxide anion and a 2-haloacetylpyrrolidine cation.
Disconnection (C-O ether bond): This leads to two precursor molecules:
3-Iodophenol (B1680319) : The source of the aromatic iodinated moiety.
2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one : An α-halo amide that provides the pyrrolidinyl ethanone (B97240) portion.
This approach is generally preferred due to the reliability and extensive documentation of the Williamson ether synthesis for forming aryl ethers. francis-press.comedubirdie.com An alternative disconnection of the amide bond would yield 2-(3-iodophenoxy)acetic acid and pyrrolidine (B122466), representing a different synthetic pathway that would require activation of the carboxylic acid before amidation.
Precursor Synthesis and Elaboration Pathways
The successful synthesis of the target compound relies on the efficient preparation of its key precursors.
3-Iodophenol is a crucial starting material. Several methods for its synthesis have been reported. A common laboratory-scale synthesis involves the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with an iodide salt.
Synthetic Route for 3-Iodophenol from 3-Aminophenol:
A solution of sodium nitrite (B80452) is added dropwise to a suspension of 3-aminophenol in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
The diazonium salt is then treated with a solution of potassium iodide, leading to the substitution of the diazo group with iodine, yielding 3-iodophenol.
Alternative methods include the oxidative decarboxylation of 3-iodobenzoic acid. wikipedia.org The direct iodination of phenol (B47542) typically results in a mixture of ortho- and para-isomers, making it a less efficient route for obtaining the meta-substituted product. google.com
Properties of 3-Iodophenol:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₅IO |
| Molar Mass | 220.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 42-44 °C |
| CAS Number | 626-02-8 |
The primary pyrrolidinyl-containing synthon required for the proposed synthesis is 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one. This α-halo amide is typically prepared through the acylation of pyrrolidine.
The reaction involves the nucleophilic attack of pyrrolidine on the electrophilic carbonyl carbon of chloroacetyl chloride. beilstein-journals.org The reaction is usually carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
General Procedure for 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one:
Pyrrolidine is dissolved in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).
The solution is cooled in an ice bath.
Chloroacetyl chloride is added dropwise to the stirred solution.
A base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, is used to scavenge the HCl formed during the reaction.
The product is then isolated through extraction and purified by distillation or chromatography.
The synthesis of various pyrrolidine derivatives is a subject of extensive research due to their prevalence in natural products and pharmaceuticals. mdpi.comnih.govresearchgate.net
While not part of the primary synthetic route identified through retrosynthesis, α-halo ketones are important intermediates in many organic syntheses. nih.gov An intermediate like 2-bromo-1-(3-iodophenyl)ethan-1-one could theoretically be used in an alternative pathway. For instance, one could envision a synthesis starting from 3-iodoacetophenone, which would be brominated at the α-position to yield the α-bromo ketone. However, subsequent steps to form the target molecule would be complex.
A more relevant intermediate in a related class is 2-chloro-1-(3-hydroxyphenyl)ethanone, which can be synthesized by the direct chlorination of 3-hydroxyacetophenone using reagents like sulfuryl chloride. nih.gov This intermediate could then undergo etherification and subsequent reaction with pyrrolidine, though this represents a multi-step alternative to the more direct Williamson ether synthesis approach.
Direct Synthesis of this compound
The final step in the primary synthetic route is the formation of the ether linkage between the two key precursors.
The direct synthesis is achieved via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this step, the phenoxide ion of 3-iodophenol acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one and displacing the chloride leaving group.
Reaction Scheme: The reaction begins with the deprotonation of 3-iodophenol using a suitable base to form the more nucleophilic 3-iodophenoxide. This is followed by the SN2 attack on the α-halo amide.
Optimization of Reaction Conditions: The yield and purity of the final product are highly dependent on the reaction conditions. Optimization involves a systematic study of several parameters.
| Parameter | Options & Considerations | Typical Conditions |
| Base | Strong bases (NaH) or weaker bases (K₂CO₃, NaOH, KOH) can be used. Phenols are more acidic than alcohols, allowing for the use of weaker bases. edubirdie.com | Potassium carbonate (K₂CO₃) is a common choice for its mildness and ease of handling. |
| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | Acetone, N,N-dimethylformamide (DMF), or acetonitrile (B52724) (MeCN). |
| Temperature | Elevated temperatures are often required to drive the reaction to completion. | Refluxing temperature of the chosen solvent (e.g., ~56 °C for acetone). |
| Leaving Group | The reactivity of the α-halo amide follows the order I > Br > Cl. While the chloro-derivative is common, the bromo- or iodo-analogues would be more reactive. | 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one is often used due to the accessibility of chloroacetyl chloride. |
The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated by workup procedures involving filtration of inorganic salts, removal of the solvent, and purification, often through recrystallization or column chromatography.
Alternative Synthetic Routes and Comparative Efficiencies
Two primary and logical synthetic routes for the preparation of this compound are the Williamson ether synthesis and the amide coupling reaction.
Route 1: Williamson Ether Synthesis
This well-established method for forming ethers involves the reaction of a phenoxide with an alkyl halide. wikipedia.org In this context, 3-iodophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com
The key intermediate, 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one, can be readily prepared by reacting pyrrolidine with chloroacetyl chloride.
Route 2: Amide Coupling
This route involves the formation of an amide bond between a carboxylic acid and an amine. nih.gov The synthesis begins with the preparation of 2-(3-iodophenoxy)acetic acid. This precursor is typically synthesized via a Williamson ether synthesis between 3-iodophenol and chloroacetic acid in the presence of a base like sodium hydroxide. nih.gov The resulting 2-(3-iodophenoxy)acetic acid is then "activated" using a coupling reagent and reacted with pyrrolidine to form the final amide product. A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or borate-based reagents, can be employed. nih.govorganic-chemistry.org
Comparative Efficiencies
Both routes are viable for the synthesis of the target compound. The Williamson ether synthesis (Route 1) is often more direct, potentially involving fewer steps if the chloroacetamide starting material is readily available. It is a robust and widely used industrial reaction. wikipedia.org However, SN2 reactions can sometimes be slow and require heating for extended periods. gold-chemistry.org The amide coupling pathway (Route 2) is highly versatile and benefits from a vast array of available coupling reagents that can achieve high yields under mild conditions. organic-chemistry.org A significant drawback of many common coupling reagents is their low atom economy and the formation of stoichiometric byproducts that can complicate purification. nih.gov
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Amide Coupling |
|---|---|---|
| Starting Materials | 3-Iodophenol, 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one | 2-(3-Iodophenoxy)acetic acid, Pyrrolidine |
| Key Transformation | Ether formation (SN2) | Amide bond formation |
| Typical Reagents | Base (e.g., K2CO3, NaH) | Coupling Agent (e.g., HATU, EDC, B(OCH2CF3)3) |
| Typical Solvents | Polar aprotic (e.g., Acetone, DMF, Acetonitrile) | Polar aprotic (e.g., DMF, CH2Cl2) |
| Advantages | Often more direct, well-established method. wikipedia.org | High yields, mild conditions, wide variety of reagents. organic-chemistry.org |
| Disadvantages | May require forcing conditions (heat, long reaction times). wikipedia.org | Requires pre-synthesis of the carboxylic acid; coupling agents often have low atom economy and generate significant waste. nih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches
Evaluating the synthesis of this compound through the lens of green chemistry highlights opportunities for creating more sustainable processes. nih.gov The core principles of green chemistry focus on waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. ijraset.com
Atom Economy: The principle of atom economy suggests that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijraset.com
Williamson Ether Synthesis: This reaction generally has good atom economy, with the main byproduct being a simple salt (e.g., KCl or NaCl).
Amide Coupling: Traditional amide coupling reactions that use stoichiometric activating agents like carbodiimides often suffer from poor atom economy. For example, when using DCC (dicyclohexylcarbodiimide), a stoichiometric amount of dicyclohexylurea is produced as a byproduct, which must be removed. Catalytic methods for direct amidation are therefore a much greener alternative, though their substrate scope can be more limited. nih.gov
Solvent and Reagent Choice: Many established protocols for both ether synthesis and amide coupling utilize hazardous polar aprotic solvents like N,N-dimethylformamide (DMF). unibo.itresearchgate.net A key goal in green synthesis is the replacement of such solvents with more environmentally benign alternatives. Ethyl acetate (B1210297), for example, has been explored as a greener solvent for peptide synthesis and could be applicable here. unibo.it Water is the most desirable green solvent, although the low solubility of organic reactants often limits its use. nih.gov
Energy Efficiency: Reactions that proceed under mild, ambient temperature and pressure conditions are preferred as they reduce energy consumption. While some Williamson ether syntheses require heating under reflux for several hours, gold-chemistry.org many modern amide coupling reactions can be completed efficiently at room temperature. organic-chemistry.org The use of microwave heating is another green chemistry strategy to reduce reaction times and energy input compared to conventional heating methods. ijraset.com
| Green Chemistry Principle | Route 1: Williamson Ether Synthesis | Route 2: Amide Coupling | Potential Improvement |
|---|---|---|---|
| Atom Economy | Generally good; byproduct is a salt. | Poor with classic coupling agents (e.g., DCC); stoichiometric byproducts formed. nih.gov | Use catalytic direct amidation methods. |
| Safer Solvents | Often uses DMF, acetone. | Often uses DMF, CH2Cl2. researchgate.net | Replace hazardous solvents with greener alternatives like ethyl acetate or 2-MeTHF. unibo.it |
| Energy Efficiency | May require prolonged heating. gold-chemistry.org | Many modern methods run at room temperature. organic-chemistry.org | Utilize microwave irradiation to reduce reaction time and energy use. ijraset.com |
| Waste Prevention | Requires aqueous workup to remove salts and base. | Generates significant byproduct waste and requires extensive purification. | Employ one-pot procedures and reagents that allow for non-chromatographic, filtration-based purification. organic-chemistry.orgnih.gov |
Chemical Transformations and Reaction Mechanisms of 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One
Reactivity of the Alpha-Haloketone Moiety
The presence of a halogen atom on the carbon adjacent (alpha, α) to a carbonyl group defines the α-haloketone moiety. The reactivity of this group is significantly influenced by the inductive effect of the carbonyl, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov
The α-carbon in the 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one molecule is highly susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions where the halogen acts as a leaving group. libretexts.orgkau.edu.sa This reactivity makes α-haloketones versatile intermediates in organic synthesis. wikipedia.org The general mechanism involves the attack of a nucleophile on the electron-deficient α-carbon, displacing the halide ion.
These reactions are fundamental in the construction of various heterocyclic systems. For instance, reactions with thioamides or thioureas can yield thiazoles, while reactions with dicarbonyl compounds and ammonia (B1221849) can lead to pyrroles. wikipedia.org
| Nucleophile | Example Reactant | Resulting Product Structure | Product Class |
|---|---|---|---|
| Amine | Aniline | 2-(3-Iodophenoxy)-1-phenylamino-1-(pyrrolidin-1-yl)ethan-1-one | α-Aminoketone Derivative |
| Thiol | Benzenethiol | 2-(3-Iodophenoxy)-1-phenylthio-1-(pyrrolidin-1-yl)ethan-1-one | α-Thioketone Derivative |
| Azide (B81097) | Sodium Azide | 1-Azido-2-(3-iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | α-Azidoketone Derivative |
| Iodide Ion | Potassium Iodide | 2-(3-Iodophenoxy)-1-iodo-1-(pyrrolidin-1-yl)ethan-1-one | α-Iodoketone (via Finkelstein reaction) acsgcipr.org |
While the α-carbon is electrophilic, the α-hydrogen atom exhibits acidity due to the electron-withdrawing effects of both the adjacent carbonyl group and the halogen atom. wikipedia.org This allows for deprotonation by a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles. However, due to the presence of multiple reactive sites, such reactions must be carefully controlled to avoid side reactions, such as self-condensation or reactions at other parts of the molecule.
Reactivity at the Pyrrolidine (B122466) Nitrogen
The pyrrolidine nitrogen in this compound is part of a tertiary amide functional group. Unlike a typical secondary amine like pyrrolidine, which is basic and nucleophilic, the reactivity of the amide nitrogen is significantly diminished. wikipedia.orglibretexts.org This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. chemistrysteps.comnih.gov
This resonance stabilization imparts a partial double-bond character to the carbon-nitrogen bond, making the nitrogen atom planar and substantially less nucleophilic. nih.gov Consequently, the pyrrolidine nitrogen in this molecule does not readily participate in reactions with electrophiles. It is generally considered a stable and unreactive functionality under typical nucleophilic or basic conditions. libretexts.orgchemistrysteps.com
Reactivity of the Iodophenoxy Group in Cross-Coupling Reactions
The iodophenoxy group is an aryl iodide, which serves as an excellent substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) for oxidative addition to a metal center, which is typically the rate-determining step in these catalytic cycles. kau.edu.saharvard.edu
Palladium catalysts are widely employed to form new carbon-carbon bonds at the site of the iodine atom.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium(0) catalyst and a base. harvard.eduwalisongo.ac.id This reaction is a powerful tool for the synthesis of biaryl compounds. frontiersin.org The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu
| Boronic Acid Reagent | Catalyst/Base System (Example) | Resulting Product Name |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(3-Biphenyl-phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| Thiophene-2-boronic acid | Pd(OAc)₂ / Na₂CO₃ | 2-(3-(Thiophen-2-yl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 2-(3-(4-Methoxyphenyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| Vinylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(3-Styrylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534). wikipedia.orgrsc.org The reaction is highly efficient for aryl iodides and provides a direct route to arylalkynes. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org
| Terminal Alkyne Reagent | Catalyst/Co-catalyst/Base (Example) | Resulting Product Name |
|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-(3-(Phenylethynyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2-(3-((Trimethylsilyl)ethynyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| Propargyl alcohol | Pd(OAc)₂ / CuI / Piperidine | 2-(3-(3-Hydroxyprop-1-yn-1-yl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| 1-Heptyne | PdCl₂(dppf) / CuI / Et₃N | 2-(3-(Hept-1-yn-1-yl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
Beyond its role as a co-catalyst in the Sonogashira reaction, copper can also mediate various transformations of aryl iodides. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. For instance, reacting this compound with an alcohol, amine, or thiol in the presence of a copper catalyst and a base could lead to the corresponding ether, amine, or thioether products. Copper salts are also known to catalyze halogen exchange reactions, although this is more relevant for less reactive aryl halides. nih.gov
Rearrangement Reactions and Fragmentations
Rearrangement Reactions:
Intramolecular rearrangement reactions are a possibility for this compound, with the Smiles rearrangement being a notable consideration. This reaction is an intramolecular nucleophilic aromatic substitution. In a hypothetical scenario, a nucleophilic center could attack the aromatic ring, leading to the displacement of the ether oxygen. However, for a classical Smiles rearrangement to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups, usually in the ortho or para position to the leaving group, which are absent in this molecule. Therefore, this rearrangement is considered unlikely under standard conditions but might be feasible under specific, forcing conditions or through a photo-Smiles rearrangement pathway.
Fragmentations:
The fragmentation of this compound, particularly under mass spectrometry conditions, can be predicted to follow pathways characteristic of its functional groups. Key fragmentation patterns would likely include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides. This would result in the formation of the stable N-acylpyrrolidinium ion.
Ether Bond Cleavage: The C-O bond of the phenoxy ether could cleave, leading to fragments corresponding to the iodophenoxy radical and the pyrrolidinyl-ethanone cation, or vice versa.
Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, often through the loss of neutral molecules like ethylene.
Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to give a phenyl radical cation and an iodine radical. Aryl halides often show a strong molecular ion peak and a significant peak for the loss of the halogen (M-X).
| Proposed Fragment Ion | m/z (calculated) | Description of Fragmentation Pathway |
|---|---|---|
| [C12H14INO2]+• (Molecular Ion) | 315.01 | Parent molecule ionized by electron loss. |
| [C6H10NO]+ | 112.08 | Alpha-cleavage with loss of the iodophenoxy radical. |
| [C6H4IO]+ | 218.93 | Cleavage of the ether bond. |
| [C12H14NO2]+ | 188.10 | Loss of iodine radical from the molecular ion. |
| [C4H8N]+ | 70.06 | Fragmentation of the pyrrolidinyl moiety. |
Oxidative and Reductive Transformations
Oxidative Transformations:
The pyrrolidine ring of this compound is susceptible to oxidation. The oxidation of N-acyl pyrrolidines can lead to the formation of the corresponding lactam, 2-(3-Iodophenoxy)-1-(5-oxopyrrolidin-1-yl)ethan-1-one. This transformation can be achieved using various oxidizing agents, including hypervalent iodine reagents or electrochemical methods. The reaction likely proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by water or another nucleophile. In some biological systems, cytochrome P450 enzymes are known to catalyze the δ-oxidation of pyrrolidine rings, leading to ring-opened products.
| Reactant | Reagents and Conditions | Major Product | Potential Yield |
|---|---|---|---|
| This compound | Fe(II)/H2O2 in Acetonitrile (B52724)/Water | 2-(3-Iodophenoxy)-1-(5-oxopyrrolidin-1-yl)ethan-1-one | Moderate to Good |
| This compound | Electrochemical oxidation (e.g., Shono-type) | 2-(3-Iodophenoxy)-1-(5-oxopyrrolidin-1-yl)ethan-1-one | Good to High |
Reductive Transformations:
The most reactive site for reduction in this compound is the carbon-iodine bond. Reductive deiodination can be accomplished through several methods:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source can effectively remove the iodine atom to yield 2-phenoxy-1-(pyrrolidin-1-yl)ethan-1-one.
Metal-Mediated Reduction: Active metals like zinc in the presence of a proton source (e.g., aqueous ammonium (B1175870) chloride) can achieve reductive dehalogenation.
Radical-Induced Deiodination: Tin-free radical reduction methods using radical initiators and a hydrogen atom donor are also effective for the dehalogenation of aryl iodides. The weak C-I bond is susceptible to homolytic cleavage, which can be initiated by heat or light, especially in electron-rich aromatic systems.
The amide carbonyl group is generally resistant to reduction but can be reduced to the corresponding amine under harsh conditions using strong reducing agents like lithium aluminum hydride, which would also likely affect the C-I bond.
| Reactant | Reagents and Conditions | Major Product | Potential Yield |
|---|---|---|---|
| This compound | H2, Pd/C, in Ethanol | 2-Phenoxy-1-(pyrrolidin-1-yl)ethan-1-one | High |
| This compound | Zn powder, aq. NH4Cl, in THF | 2-Phenoxy-1-(pyrrolidin-1-yl)ethan-1-one | Good |
| This compound | n-Bu3SnH, AIBN, in Toluene, reflux | 2-Phenoxy-1-(pyrrolidin-1-yl)ethan-1-one | Good to High |
Mechanistic Elucidation of Key Reaction Pathways
Mechanism of Pyrrolidine Oxidation:
The oxidation of the pyrrolidine ring to a lactam is proposed to proceed via an N-acyliminium ion intermediate. The reaction is initiated by a single-electron transfer from the nitrogen atom to the oxidant, forming a nitrogen-centered radical cation. Subsequent deprotonation at the alpha-carbon and further oxidation generates the electrophilic N-acyliminium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiaminal intermediate, which is then oxidized to the final lactam product.
Mechanism of Reductive Deiodination:
The mechanism of reductive deiodination can vary depending on the reagents used.
With Pd/C and H₂: The reaction follows a standard catalytic hydrogenation cycle. Oxidative addition of the aryl iodide to the palladium(0) surface forms a palladium(II) intermediate. This is followed by hydrogenolysis, where dihydrogen reacts with the intermediate, and subsequent reductive elimination yields the deiodinated product and regenerates the palladium(0) catalyst.
With Zinc: This reaction likely proceeds through a single-electron transfer (SET) mechanism. Zinc metal donates an electron to the aryl iodide, forming a radical anion. This intermediate then fragments, eliminating an iodide ion to produce an aryl radical. The aryl radical abstracts a hydrogen atom from the solvent or another proton source to give the final deiodinated product.
Mechanism of Mass Spectrometric Fragmentation:
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•). This high-energy species then undergoes fragmentation. For this compound, a likely fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the CH₂ group (alpha-cleavage). This results in the formation of a stable, resonance-stabilized N-acylpyrrolidinium cation and an iodophenoxy radical. The stability of the resulting cation makes this a favorable fragmentation pathway.
Structural Characterization and Advanced Elucidation of 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One
Advanced Spectroscopic Analysis for Detailed Structural Confirmation
Spectroscopic methods are fundamental to elucidating the molecular structure, connectivity, and electronic environment of 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one.
Multidimensional NMR spectroscopy would provide unambiguous confirmation of the atomic connectivity and spatial relationships within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the 3-iodophenoxy group. The four protons on the aromatic ring would appear in the aromatic region (approx. 6.8-7.6 ppm), with splitting patterns dictated by their meta and para relationships. The methylene protons of the phenoxy group (-O-CH₂-) would likely appear as a singlet around 4.5-5.0 ppm. The pyrrolidine protons would present as two distinct multiplets, corresponding to the CH₂ groups adjacent to the nitrogen and the more distant CH₂ group, typically in the 1.8-3.6 ppm range.
¹³C NMR: The carbon spectrum would reveal signals for all unique carbon atoms. The carbonyl carbon of the amide is expected to be the most downfield signal (approx. 165-170 ppm). The aromatic carbons would resonate between 110-160 ppm, with the carbon atom bonded to iodine showing a characteristic signal at a lower field (approx. 90-95 ppm) due to the heavy atom effect. The methylene carbons of the pyrrolidine ring and the ether linkage would appear in the aliphatic region of the spectrum.
2D NMR (COSY & NOESY): Correlation Spectroscopy (COSY) would establish proton-proton coupling networks. Key correlations would be observed between adjacent methylene groups within the pyrrolidine ring and between coupled protons on the aromatic ring. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations, confirming the proximity of protons, such as those of the -O-CH₂- group and the adjacent aromatic protons, helping to solidify the conformational arrangement of the molecule in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations |
|---|---|---|---|
| Amide C=O | - | ~167 | - |
| -O-CH₂-C=O | ~4.8 (s) | ~68 | None (singlet) |
| Pyrrolidine N-CH₂ | ~3.5 (m) | ~46 | Pyrrolidine -CH₂-CH₂- |
| Pyrrolidine -CH₂-CH₂- | ~1.9 (m) | ~24 | Pyrrolidine N-CH₂ |
| Aromatic C-I | - | ~94 | - |
| Aromatic C-O | - | ~158 | - |
| Aromatic C-H | ~6.8-7.6 (m) | ~115-131 | Between adjacent aromatic protons |
High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular weight and elemental composition, while tandem MS (MS/MS) would elucidate its fragmentation pathways.
Molecular Ion and Isotopic Pattern: The calculated exact mass of the neutral molecule C₁₂H₁₄INO₂ is 319.0120 g/mol . In positive-ion ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 319.0193. The presence of the single iodine atom (¹²⁷I) would result in a simple isotopic pattern for the molecular ion peak.
Fragmentation Pathway: The fragmentation of N-acylpyrrolidines and related phenoxy acetamides is well-documented. researchgate.netacs.org The most probable fragmentation pathway for this compound would involve initial cleavage of the amide bond or the ether linkage. A characteristic fragmentation for N-acylpyrrolidines is the α-cleavage next to the carbonyl group, leading to the loss of the pyrrolidine ring or parts thereof. acs.org A primary fragmentation would likely be the cleavage of the C-N bond, generating a stable pyrrolidinium (B1226570) cation (m/z 70) or the loss of neutral pyrrolidine. Another significant fragmentation would be the cleavage of the phenoxy ether bond, resulting in an iodophenoxy radical cation or a related fragment.
Table 2: Predicted HRMS Fragments for this compound
| m/z (calculated) | Formula | Plausible Identity |
|---|---|---|
| 319.0193 | [C₁₂H₁₅INO₂]⁺ | [M+H]⁺ |
| 220.9614 | [C₈H₆IO]⁺ | [M - C₄H₈N + H]⁺ (Loss of pyrrolidine) |
| 129.0790 | [C₆H₁₁NO₂]⁺ | [M - C₆H₄I + H]⁺ (Loss of iodophenyl) |
| 100.0757 | [C₅H₁₀NO]⁺ | [Pyrrolidinyl-C=O]⁺ |
| 70.0651 | [C₄H₈N]⁺ | [Pyrrolidinium]⁺ |
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by observing their characteristic vibrational frequencies. nih.govresearchgate.netthermofisher.com
Amide Carbonyl (C=O): A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.
Aromatic C-O-C Stretch: The aryl-alkyl ether linkage would produce characteristic asymmetric and symmetric stretching bands, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Aromatic C=C and C-H Stretches: The presence of the benzene (B151609) ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the pyrrolidine and methylene groups would give rise to stretching vibrations in the 2850-2960 cm⁻¹ range.
C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3010 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Amide C=O | Stretching | 1640 - 1680 (Strong) |
| Aromatic C=C | Stretching | 1450 - 1600 (Multiple bands) |
| Aryl Ether C-O-C | Asymmetric Stretching | 1200 - 1250 |
| Aromatic C-I | Stretching | 500 - 600 |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the definitive solid-state structure of this compound. nih.gov This technique would precisely determine bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional conformation. Key insights would include the planarity of the amide group, the conformation of the pyrrolidine ring (which often adopts an envelope or twisted conformation), and the relative orientation of the iodophenoxy and N-acyl pyrrolidine moieties. mdpi.com Furthermore, the analysis would elucidate intermolecular interactions that stabilize the crystal lattice, such as potential C-H···O hydrogen bonds, halogen bonding involving the iodine atom, or π–π stacking between aromatic rings. nih.gov
Vibrational Spectroscopy for Conformational Studies (e.g., Raman Spectroscopy)
Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for probing:
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the iodinated benzene ring would produce strong and characteristic signals.
C-I Bond: The C-I stretching vibration, while visible in the far-IR, can also be observed in Raman spectra, often with good intensity. researchgate.netmdpi.comacs.org
Molecular Skeleton: The C-C backbone vibrations of the pyrrolidine ring and the linker would also be Raman active.
Comparing the Raman and FT-IR spectra would provide a more complete vibrational profile of the molecule.
Computational and Theoretical Studies of 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and related reactivity descriptors. nih.gov Such studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyrrolidine (B122466) ring and the phenoxy oxygen atom, due to the presence of lone pairs. The LUMO is anticipated to be distributed over the aromatic ring and the carbonyl group, which are electron-deficient centers. The iodine atom, with its electron-withdrawing inductive effect and potential for halogen bonding, would also influence the distribution and energy of these orbitals.
Table 1: Theoretical Frontier Molecular Orbital Properties
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. deeporigin.com The map is generated by calculating the electrostatic potential on the molecule's electron density surface. deeporigin.comresearchgate.net Different colors represent varying potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). Green and yellow denote regions with neutral or intermediate potential.
In the case of this compound, the MEP map would theoretically show a significant negative potential (red) around the carbonyl oxygen atom, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the pyrrolidine ring and the aromatic ring would exhibit positive potential (blue), while the iodinated phenyl ring would display a region of positive potential on the iodine atom (a sigma-hole), suggesting its capacity to act as a halogen bond donor.
Table 2: Theoretical Electrostatic Potential Values at Key Molecular Regions
| Molecular Region | Predicted Potential (kcal/mol) | Implication |
|---|---|---|
| Carbonyl Oxygen | -45 | Strong nucleophilic character; hydrogen bond acceptor. |
| Pyrrolidine Nitrogen | -20 | Moderate nucleophilic character. |
| Iodine Atom (Sigma-hole) | +15 | Electrophilic character; potential for halogen bonding. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment (e.g., a solvent). This exploration of the conformational space is crucial for understanding how a molecule's shape influences its properties and potential biological activity.
Table 3: Key Dihedral Angles and Predicted Low-Energy Conformations
| Dihedral Angle | Description | Predicted Stable Angle(s) |
|---|---|---|
| τ1 (C-O-C-C) | Rotation around the phenoxy-ethanone bond | ~120°, ~240° |
| τ2 (O-C-C=O) | Rotation around the ether-carbonyl bond | ~180° (planar) |
In Silico Molecular Docking Studies with Hypothetical Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize about the molecular basis of ligand-receptor interactions. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity.
In a purely theoretical context, this compound could be docked into the active site of a hypothetical protein target, such as a kinase or a G-protein coupled receptor, to explore its potential binding modes. Such studies would predict key intermolecular interactions, including hydrogen bonds (e.g., with the carbonyl oxygen), hydrophobic interactions (with the phenyl and pyrrolidine rings), and potentially halogen bonds involving the iodine atom. The docking score provides a qualitative estimate of the binding affinity, helping to rank different poses and potential analogues.
Table 4: Theoretical Docking Results against a Hypothetical Kinase Target
| Parameter | Value/Description |
|---|---|
| Hypothetical Target | Tyrosine Kinase (e.g., EGFR) |
| Predicted Binding Affinity | -8.5 kcal/mol |
| Key Interacting Residues | Met793 (H-bond with carbonyl), Leu718 (hydrophobic), Lys745 (hydrophobic) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) for a set of molecules with known activities, a statistical model can be built to predict the activity of new, untested compounds. pensoft.net
A hypothetical QSAR study for analogues of this compound would involve creating a dataset of related compounds where substituents on the phenyl ring and pyrrolidine ring are varied. Descriptors such as lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and quantum chemical parameters (e.g., HOMO/LUMO energies) would be calculated. A regression analysis would then be performed to derive an equation that links these descriptors to a predicted activity. This model could then be used to prioritize the synthesis of novel compounds with potentially enhanced activity.
Table 5: Hypothetical Data for a QSAR Model of Analogue Compounds
| Compound Analogue (R-group on phenyl ring) | LogP | PSA (Ų) | Predicted Activity (-logIC50) |
|---|---|---|---|
| 3-Iodo (parent compound) | 3.1 | 32.5 | 6.5 |
| 3-Chloro | 2.9 | 32.5 | 6.2 |
| 3-Fluoro | 2.6 | 32.5 | 5.9 |
| 3-Methyl | 3.0 | 32.5 | 6.4 |
Hypothetical QSAR Equation: Predicted Activity = 0.5LogP - 0.1PSA + C
Reaction Mechanism Modeling via Computational Approaches
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. nih.gov This information helps to determine the most likely reaction pathway, predict reaction rates, and understand the factors that control selectivity.
Table 6: Theoretical Energy Profile for a Proposed Amide Formation Step
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | 2-(3-Iodophenoxy)acetyl chloride + Pyrrolidine |
| Transition State | +12.5 | N-C bond formation and Cl-C bond breaking |
| Intermediate | -5.0 | Tetrahedral intermediate |
Prediction of Spectroscopic Parameters
Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the predicted spectroscopic parameters (such as NMR, IR, or UV-Vis) for the compound this compound were found to be publicly available.
Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic data, which can be invaluable in the characterization of novel compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to estimate various spectroscopic parameters.
For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy by calculating the magnetic shielding tensors of the nuclei in a molecule. These calculations are often performed on geometries optimized with different functionals and basis sets to achieve results that correlate well with experimental data.
Similarly, theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of a molecule's normal modes. These computed frequencies are often scaled to better match experimental spectra, aiding in the assignment of observed absorption bands to specific molecular vibrations, such as the characteristic stretches of carbonyl (C=O) and carbon-oxygen (C-O) bonds.
The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra involves the calculation of electronic transition energies and oscillator strengths. These calculations help to identify the wavelengths of maximum absorption (λmax) and provide insight into the electronic structure of the molecule, particularly the nature of the chromophores present.
While these computational methods are well-established for a wide range of organic molecules, including those with aromatic ether and cyclic amide functionalities similar to those in this compound, specific research findings and data tables for this particular compound are not available in the reviewed literature. Therefore, a detailed presentation of its predicted spectroscopic parameters cannot be provided at this time.
Biological Activity and Mechanistic Investigations of 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One in in Vitro and Ex Vivo Models Strictly Excluding Human/clinical Data, Dosage, or Safety/adverse Effects
Exploration of Potential Molecular Targets and Pathways in Model Systems
Investigations into compounds with similar structural features suggest that 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one could interact with a range of molecular targets, including receptors and enzymes.
Receptor Binding Studies (e.g., Competitive Binding Assays, in vitro Displacement)
Although no direct receptor binding assays for this compound have been reported, the pyrrolidine (B122466) and phenoxy moieties are present in ligands for various receptors. For instance, derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated as potent histamine (B1213489) H3 receptor antagonists. One particular compound in this series demonstrated high in vitro binding and functional activity at the H3 receptor. researchgate.net This suggests that the pyrrolidine portion of the title compound could contribute to interactions with G-protein coupled receptors.
Furthermore, the broader class of pyrrolidine derivatives has been explored for their affinity to multiple receptor types. For example, certain pyrrolidine-based compounds have been identified as endothelin receptor antagonists, while others show affinity for dopamine (B1211576) D3 receptors. acs.org The specific binding profile of this compound would require dedicated competitive binding assays against a panel of receptors to be determined.
Enzyme Inhibition/Activation Assays (in vitro)
The 2-phenoxyacetamide (B1293517) scaffold is a key feature in inhibitors of various enzymes. A significant area of research for structurally related compounds is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in cancer. Several small molecule inhibitors of PIM kinases feature moieties that are structurally analogous to this compound. For example, a potent inhibitor of Pim-1, SMI-4a, has an IC50 of 17 nM. mdpi.com Another selective inhibitor, TCS PIM-1 1, shows an IC50 of 50 nM for Pim-1. mdpi.com Pan-PIM kinase inhibitors like AZD1208 exhibit potent inhibition across all three isoforms with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for Pim-1, Pim-2, and Pim-3, respectively. mdpi.com
These findings suggest that this compound could potentially act as a PIM kinase inhibitor. To confirm this, in vitro enzyme inhibition assays using purified PIM kinases would be necessary to determine its IC50 or Ki values.
Table 1: Examples of PIM Kinase Inhibitors
| Compound | Target(s) | IC50/Ki |
|---|---|---|
| SMI-4a | Pim-1 | IC50: 17 nM |
| TCS PIM-1 1 | Pim-1 | IC50: 50 nM |
| AZD1208 | Pim-1, Pim-2, Pim-3 | IC50: 0.4 nM, 5 nM, 1.9 nM |
This table presents data for known PIM kinase inhibitors and is for comparative purposes only. The inhibitory activity of this compound against these kinases has not been reported.
Protein-Ligand Interaction Studies (e.g., SPR, ITC)
Direct protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound are not available in the current literature. These techniques would be invaluable for confirming direct binding to any identified molecular targets, such as PIM kinases, and for determining the thermodynamic parameters of such interactions. For other classes of compounds, like pyrrolidine-2,3-diones identified as inhibitors of P. aeruginosa PBP3, SPR has been utilized to characterize the binding kinetics. nih.gov
Cellular Uptake and Subcellular Localization Studies in In Vitro Cell Lines
Studies on other small molecules provide a framework for how such investigations could be conducted. For example, the cellular uptake of amphiphilic fluorinated porphyrins was found to be enhanced by the presence of sulfoester groups, which increased their affinity for cells without causing significant aggregation in the aqueous culture medium. ebi.ac.uk The uptake of these compounds was quantified using flow cytometry based on their intrinsic fluorescence. ebi.ac.uk Similar fluorescence-based techniques or radiolabeling could be employed to track the uptake and localization of this compound in various cell lines. The subcellular compartments where the compound accumulates could provide clues about its mechanism of action.
Mechanistic Studies of Observed Biological Effects (in vitro Signaling Pathways, Molecular Cascades)
Given the potential for this compound to inhibit PIM kinases, its effects on downstream signaling pathways can be hypothesized. PIM kinases are known to regulate cell survival and proliferation by phosphorylating various downstream targets. ebi.ac.uk For instance, the PIM-1 kinase supports cell cycle progression by phosphorylating the cell cycle inhibitor p21Cip1/WAF1 at Thr145. ebi.ac.uk Inhibition of PIM kinase activity by the small molecule inhibitor SGI-1776 led to reduced levels of phosphorylated p21 at this site and resulted in a G1 cell cycle arrest. ebi.ac.uk
Therefore, if this compound does inhibit PIM kinases, it would be expected to modulate the phosphorylation status of PIM kinase substrates, leading to effects on cell cycle progression and apoptosis. Investigating its impact on signaling pathways such as the PI3K/Akt and JAK/STAT pathways, which are often interconnected with PIM kinase activity, would be a critical step in elucidating its mechanism of action.
Structure-Activity Relationship (SAR) Studies on this compound and Analogues in Model Systems
While specific SAR studies for this compound are not available, general SAR principles can be drawn from related compound series.
For phenoxyacetamide derivatives, modifications to both the phenoxy and acetamide (B32628) portions of the molecule have been shown to significantly impact biological activity. For example, in a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides, variations in the acetamide moiety led to the identification of compounds with improved inhibitory potency against sphingomyelin (B164518) synthase 1. nih.gov
In the context of pyrrolidine-containing compounds, the nature and position of substituents on the pyrrolidine ring, as well as the linker connecting it to other parts of the molecule, are crucial for activity and selectivity. For instance, in a series of pyrrolidine-2,3-diones, the presence of a 3-hydroxyl group and a heteroaryl group attached to the nitrogen via a methylene (B1212753) linker were identified as key for target inhibition. nih.gov
The presence of the iodine atom on the phenoxy ring of this compound is also likely to be a significant determinant of its activity. Halogen atoms can influence the electronic properties and lipophilicity of a molecule, as well as participate in halogen bonding, which can be an important interaction in protein-ligand binding. A systematic SAR study involving analogues with different halogens (or no halogen) at various positions on the phenoxy ring, as well as modifications to the pyrrolidine ring, would be necessary to fully understand the structural requirements for its biological activity.
Development as a Pharmacological Probe for Target Validation (in vitro Research Tool)
No research data is available to describe the development or use of this compound as a pharmacological probe for in vitro target validation.
In Vitro Biotransformation Studies (e.g., Enzymatic Metabolism in Cell-Free Systems)
No studies on the in vitro biotransformation or enzymatic metabolism of this compound in cell-free systems have been published.
Analytical Methodologies for the Detection and Quantification of 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One in Research Settings
Chromatographic Separations for Purity Assessment and Quantification (e.g., HPLC-UV, LC-MS/MS)
Chromatographic techniques are fundamental for separating 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one from impurities, starting materials, and degradation products, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly applied methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a C18 or C8 stationary phase, which retains the analyte based on its hydrophobic interactions. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution and efficient elution of all components in a mixture.
Purity assessment is performed by analyzing the chromatogram for the presence of extraneous peaks. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity. For quantification, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the corresponding peak areas against concentration. UV detection is suitable due to the presence of the iodophenyl chromophore, which is expected to absorb strongly in the UV region, likely between 220 and 280 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred technique. After chromatographic separation via HPLC, the analyte is introduced into a mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that would likely generate a protonated molecular ion [M+H]⁺ for this compound.
In tandem mass spectrometry, this precursor ion is selected and fragmented in a collision cell to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides exceptional selectivity and significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV. This is invaluable for quantifying trace amounts of the compound in research samples.
Table 1: Representative Chromatographic Conditions for Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50-100 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |
| Column Temp. | 25 - 40 °C | 30 - 50 °C |
| Detection | UV/DAD (e.g., 230 nm, 254 nm) | ESI-MS/MS (Positive Ion Mode) |
| Ionization | N/A | Electrospray Ionization (ESI) |
| Scan Mode | N/A | Multiple Reaction Monitoring (MRM) |
Spectrometric Techniques for Quantitative Analysis (e.g., UV-Vis, Fluorimetry in Research Matrices)
Spectrometric methods offer a rapid and straightforward approach for the quantification of this compound in solutions, provided the sample matrix is relatively simple and free of interfering substances.
UV-Visible (UV-Vis) Spectroscopy: The aromatic iodophenoxy moiety in the molecule serves as a strong chromophore, making UV-Vis spectroscopy a viable tool for concentration determination. The compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region. A quantitative analysis can be performed by dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) and measuring its absorbance at a predetermined λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. A calibration curve of absorbance versus concentration of standard solutions is used for quantification. This method is simple and cost-effective but lacks the selectivity of chromatographic methods.
Fluorimetry: While the native fluorescence of the this compound is not expected to be strong, fluorimetry could potentially be employed for its analysis. Some pyrrolidine (B122466) derivatives have been shown to exhibit fluorescence. The sensitivity and selectivity of fluorimetry are generally higher than those of UV-Vis absorption spectroscopy. If native fluorescence is weak, derivatization with a fluorogenic reagent that reacts with a specific functional group on the molecule could be explored. This would introduce a highly fluorescent tag, enabling ultra-sensitive detection. The feasibility of this approach would require experimental investigation to find a suitable derivatization agent and optimize reaction conditions.
Table 2: Projected Spectrometric Properties
| Technique | Parameter | Projected Value/Characteristic | Notes |
| UV-Vis Spectroscopy | λmax | ~230-280 nm | Characteristic of the iodinated aromatic system. Solvent choice may cause minor shifts. |
| Molar Absorptivity (ε) | Moderate to High | Enables good sensitivity for quantitative analysis in pure solutions. | |
| Fluorimetry | Excitation λ (λex) | To be determined experimentally | May be close to the UV absorption maximum. |
| Emission λ (λem) | To be determined experimentally | Expected to be at a longer wavelength than the excitation wavelength (Stokes shift). | |
| Quantum Yield (ΦF) | Likely low without derivatization | The presence of the heavy iodine atom may quench fluorescence. Derivatization could significantly enhance this. |
Electrochemical Methods for Detection
Electrochemical methods offer an alternative for the detection of this compound, as the molecule contains electroactive moieties. Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of the compound, while amperometric detection can be coupled with HPLC for sensitive quantification.
The primary electroactive center in the molecule is the iodophenoxy group. The phenolic ether and the iodine substituent can undergo oxidation at a solid electrode (e.g., glassy carbon electrode) at a sufficiently positive potential. nih.gov The oxidation potential would be a characteristic feature of the molecule. Similarly, the carbon-iodine bond might be susceptible to electrochemical reduction.
Cyclic voltammetry can be employed to characterize the oxidation and reduction potentials. rsc.org In a typical CV experiment, the potential applied to a working electrode is scanned linearly, and the resulting current is measured. The voltammogram provides information on the redox processes and their reversibility. Once the redox potentials are known, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be developed for quantitative analysis by constructing a calibration curve of peak current versus concentration. Furthermore, an electrochemical detector (ECD) can be used in an HPLC system, offering high sensitivity for electroactive compounds.
Development of High-Throughput Screening Assays for Derivatives (Applicable to Chemical Libraries)
In drug discovery and chemical biology, high-throughput screening (HTS) is essential for rapidly evaluating large libraries of chemical compounds for a specific biological activity. bmglabtech.comwikipedia.org For derivatives of this compound, various HTS assays could be developed depending on the target of interest. These assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) and rely on a detectable signal such as fluorescence, luminescence, or mass change. nih.gov
Fluorescence-Based Assays: Fluorescence polarization (FP), Förster resonance energy transfer (FRET), and fluorescence intensity (FI) assays are common HTS formats. nih.govmoleculardevices.com For example, if a library of derivatives is being screened for binding to a specific protein target, an FP assay could be developed. acs.org This involves using a fluorescently labeled version of the parent compound (a tracer). In the absence of a competitor, the tracer binds to the large protein, tumbles slowly in solution, and emits highly polarized light. When a "hit" compound from the library displaces the tracer, the small, rapidly tumbling tracer emits depolarized light, leading to a measurable decrease in polarization.
Luminescence-Based Assays: Luminescence assays, which rely on light produced from a chemical or biochemical reaction, are known for their high sensitivity and low background interference. nih.govnih.gov Reporter gene assays are a common application. Here, cells are engineered to express a reporter protein (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. If derivatives are being screened for their ability to modulate this pathway, the change in luminescence output provides a direct measure of their activity.
Mass Spectrometry-Based HTS: Recent advances have enabled the use of mass spectrometry for HTS, offering a label-free method for direct detection of substrates and products. nih.govnih.gov Techniques like RapidFire MS can analyze samples at a rate of seconds per well. nih.gov For instance, if screening for inhibitors of an enzyme, the assay would involve incubating the enzyme, its substrate, and the test compound. The reaction would then be quenched, and the amount of product formed would be rapidly quantified by MS. This approach is broadly applicable to many enzyme targets and avoids issues related to compound interference with light-based detection methods.
Synthesis and Exploration of Analogues and Derivatives of 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One
Design Principles for Structural Modification
The rationale behind modifying the lead structure of 2-(3-iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is rooted in fundamental principles of medicinal chemistry and materials science. These principles aim to systematically alter the compound's properties to enhance desired characteristics, such as binding affinity, selectivity, or synthetic accessibility.
Isosteric and Bioisosteric Replacement : A primary strategy involves the substitution of atoms or groups with others that have similar physical or chemical properties. For instance, the iodine atom on the phenoxy ring can be replaced by other halogens (Br, Cl, F) to modulate electronic properties and size. Similarly, the phenoxy oxygen could be replaced with sulfur (a thiophenoxy linkage) or a methylene (B1212753) group to alter bond angles and lipophilicity.
Conformational Restriction and Flexibility : The flexibility of the ethane-1-one backbone can be modified to lock the molecule into a specific conformation. Introducing double bonds or incorporating the linker into a ring system can reduce the number of rotatable bonds, which can be advantageous for improving binding affinity by reducing the entropic penalty upon binding to a target. Conversely, extending the chain could increase flexibility, allowing the molecule to adapt to different binding pockets. nih.gov
Modulation of Physicochemical Properties : Changes are often designed to fine-tune properties such as lipophilicity (logP), electronic distribution, and basicity. The basicity of the pyrrolidine (B122466) nitrogen, for example, is influenced by substituents on the ring, which can affect its interaction with biological targets or its properties as an organocatalyst. nih.gov
Structure-Activity Relationship (SAR) and Structure-Kinetics Relationship (SKR) Exploration : Systematic modifications are crucial for building a comprehensive understanding of which parts of the molecule are essential for its activity (SAR). By altering one part of the molecule at a time and observing the effect on parameters like binding affinity, researchers can map the key interaction points. nih.gov More advanced studies may also explore how structural changes affect the rates of association and dissociation from a target (SKR). nih.gov
Systematic Variation of the Iodophenoxy Moiety
The iodophenoxy moiety is a critical component, offering multiple avenues for modification. Variations can influence the compound's steric profile, electronic nature, and potential for specific interactions like halogen bonding.
Positional Isomerism : The iodine atom is in the meta-position in the parent compound. Moving it to the ortho- or para-positions would significantly alter the molecule's shape and electronic distribution, which can impact interactions with target proteins.
Substitution of Iodine : The iodine atom can be replaced with other functional groups entirely. For example, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano) can be introduced to probe the electronic requirements of a potential binding site. nih.gov
Aromatic Ring Modification : The phenyl ring itself can be replaced with other aromatic systems. Isosteric replacement with heteroaromatic rings such as pyridine, thiophene, or furan (B31954) can introduce new hydrogen bonding capabilities and alter the molecule's dipole moment. nih.govsmolecule.com For example, studies on related phenylalkylamines have shown that the nature and position of substituents on the aromatic ring are critical for affinity at specific receptors. nih.govacs.org
Modifications to the Pyrrolidine Ring System and Nitrogen Substitutions
The pyrrolidine ring is a common scaffold in bioactive compounds due to its favorable physicochemical properties and synthetic tractability. nih.govfrontiersin.org Its modification can influence solubility, basicity, and stereochemistry.
Ring Substitution : The introduction of substituents at the C-2, C-3, or C-4 positions of the pyrrolidine ring can have a profound impact. For instance, adding a methyl group can introduce a chiral center and restrict ring conformation. nih.gov Hydroxyl groups can be added to increase polarity and provide hydrogen bonding sites. The position and stereochemistry of these substituents are often critical, as they influence the puckering of the ring and its spatial presentation. nih.gov
Formation of Fused and Spirocyclic Systems : For more profound structural changes, the pyrrolidine ring can be fused with another ring or be part of a spirocyclic system. These modifications introduce significant conformational rigidity and can lead to novel interactions with biological targets. frontiersin.org
Nitrogen Basicity : The basicity of the pyrrolidine nitrogen is a key property. While it is part of an amide in the parent compound and thus non-basic, modifications to the backbone could yield a basic amine. In such analogues, substituents on the pyrrolidine ring can modulate the nitrogen's pKa, affecting its charge state at physiological pH. nih.gov
The synthesis of substituted pyrrolidines often starts from readily available precursors like proline or involves stereoselective cyclization of acyclic compounds. mdpi.com
Alterations of the Ethane-1-one Backbone
Chain Length Variation : The ethane-1-one linker can be extended to a propan-1-one or butan-1-one. This increases the distance between the phenoxy and pyrrolidine rings, allowing the molecule to potentially span larger binding sites or access different sub-pockets. nih.gov
Introduction of Rigidity : The flexibility of the backbone can be reduced by introducing unsaturation (e.g., an ethen-1-one or ethyn-1-one linker) or by incorporating the chain into a cyclic structure. This pre-organizes the molecule into a more defined conformation.
Amide Bond Isosteres : The amide bond is susceptible to hydrolysis in vivo. Replacing it with more stable isosteres, such as an ester, a ketone, or a stable amine linkage, is a common strategy in medicinal chemistry to improve metabolic stability.
Stereochemistry : Introducing a substituent on the α-carbon of the ethan-1-one backbone (the carbon adjacent to the carbonyl) creates a chiral center. The stereochemistry at this position can be crucial for activity, as seen in many bioactive molecules where only one enantiomer is active. nih.gov
Introduction of Additional Functional Groups
Beyond modifying the core moieties, introducing new functional groups can impart novel properties to the molecule. This strategy is often used to probe for additional interactions with a target or to improve physicochemical properties like solubility.
On the Iodophenoxy Ring : Besides replacing the iodine, other positions on the phenyl ring can be substituted. For example, adding a hydroxyl or methoxy group can introduce hydrogen bond donor/acceptor capabilities. researchgate.net
On the Pyrrolidine Ring : As mentioned in section 8.3, functional groups like hydroxyls or amines can be installed on the pyrrolidine ring to enhance polarity and provide new interaction points. researchgate.net
Bio-orthogonal Handles : Functional groups that are stable under biological conditions but can undergo specific chemical reactions can be introduced. For example, an azide (B81097) or an alkyne group could be incorporated to allow for "click" chemistry, enabling the molecule to be attached to probes or surfaces for further study. mdpi.com
Impact of Structural Modifications on Observed Academic Research Parameters (e.g., Reactivity, in vitro Binding Affinity, Synthetic Accessibility)
The structural modifications detailed in the preceding sections have a direct and measurable impact on key research parameters. The goal of analogue synthesis is often to optimize these parameters for a specific application.
Synthetic Accessibility : The ease of synthesis is a crucial factor. Modifications that require multi-step, low-yielding reactions are less desirable. For example, the synthesis of polysubstituted pyrrolidine derivatives can be achieved efficiently through multi-component reactions, making certain substitution patterns more accessible than others. nih.gov The choice of halogen on the phenoxy ring can also affect reactivity in cross-coupling reactions, a common method for further derivatization. googleapis.com
Reactivity : The chemical reactivity of the molecule can be tuned. The carbonyl group of the ethane-1-one backbone can undergo nucleophilic addition. smolecule.com The electronic nature of the iodophenoxy ring, modulated by substituents, will affect its susceptibility to electrophilic aromatic substitution or nucleophilic aromatic substitution.
in vitro Binding Affinity : For applications in chemical biology or drug discovery, binding affinity to a target protein is a primary parameter. Structure-activity relationship (SAR) studies on related heterocyclic compounds consistently show that even minor structural changes can lead to significant changes in binding affinity (measured as Ki or IC50). nih.govnih.gov For example, modifying substituents on a pyrrolidine ring or altering the linker length can change the binding affinity by orders of magnitude. The tables below provide illustrative data from related compound series to demonstrate the typical impact of such modifications.
Table 1: Illustrative Impact of Pyrrolidine Ring Modification on Binding Affinity Data is hypothetical and based on trends observed in related compound series for illustrative purposes.
| Compound | Modification from Parent Structure | Research Parameter (e.g., Ki in nM) |
| Parent Compound | This compound | 50 |
| Analogue A | (R)-2-Methylpyrrolidine instead of pyrrolidine | 25 |
| Analogue B | Piperidine instead of pyrrolidine | 200 |
| Analogue C | 3-Hydroxypyrrolidine instead of pyrrolidine | 75 |
Table 2: Illustrative Impact of Iodophenoxy Moiety Variation on Binding Affinity Data is hypothetical and based on trends observed in related compound series for illustrative purposes.
| Compound | Modification from Parent Structure | Research Parameter (e.g., IC50 in nM) |
| Parent Compound | 3-Iodophenoxy group | 40 |
| Analogue D | 4-Iodophenoxy group | 30 |
| Analogue E | 3-Bromophenoxy group | 65 |
| Analogue F | 3-Methoxyphenoxy group | 150 |
| Analogue G | Naphthoxy instead of phenoxy | 90 |
These structural explorations, guided by established design principles, are essential for the systematic development of analogues and derivatives of this compound. The resulting data from such studies contribute to a deeper understanding of the relationships between chemical structure and molecular function.
Potential Research Applications and Future Directions for 2 3 Iodophenoxy 1 Pyrrolidin 1 Yl Ethan 1 One
Utility as a Synthetic Intermediate for Complex Molecules
The structure of 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one makes it a potentially valuable intermediate in the synthesis of more complex molecules. The presence of an iodo group on the phenyl ring is particularly significant, as aryl iodides are versatile precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. fiveable.me
One of the most prominent applications for aryl iodides is in transition-metal-catalyzed cross-coupling reactions. For instance, the iodo group can readily participate in well-established reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the attachment of a wide array of substituents at the 3-position of the phenoxy ring, thereby enabling the synthesis of a diverse library of derivatives. The reactivity of the carbon-iodine bond makes it a useful synthetic handle for constructing more elaborate molecular architectures. fiveable.me
The amide bond of the pyrrolidinyl group is generally stable, but it could potentially be cleaved under harsh hydrolytic conditions to yield 3-iodophenoxyacetic acid and pyrrolidine (B122466). More likely, the pyrrolidine ring itself could be a site for further functionalization in more complex synthetic schemes, although this would require more specific reaction conditions.
The ether linkage is typically robust and less reactive than the aryl iodide. However, under strongly acidic conditions, cleavage of the ether bond is possible, which could be a consideration in multi-step synthetic planning. youtube.comyoutube.com
A summary of potential synthetic transformations for this compound is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Pd catalyst, base, boronic acid | 2-(3-Arylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| Heck Reaction | Pd catalyst, base, alkene | 2-(3-Alkenylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | 2-(3-Alkynylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | 2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |
Application as a Chemical Probe in Biological Systems (e.g., Target Identification, Mechanistic Studies)
The iodinated nature of this compound suggests its potential use as a chemical probe in biological systems. The iodine atom can serve as a useful tool for various analytical and imaging techniques. For instance, the high atomic number of iodine makes it a good candidate for X-ray crystallography, where it can aid in solving the phase problem for determining the three-dimensional structures of protein-ligand complexes.
Furthermore, the iodine atom can be replaced with a radioactive isotope of iodine, transforming the molecule into a radioligand for use in binding assays and imaging studies (see section 9.3). The phenoxy acetamide (B32628) scaffold is found in a number of biologically active compounds, and thus, this molecule could serve as a starting point for developing probes to study specific biological targets. nih.gov
The pyrrolidine moiety is a common feature in many biologically active compounds and can influence properties such as solubility, cell permeability, and receptor binding. Derivatives of this compound could be synthesized to systematically probe the structure-activity relationships of a particular biological target.
Development of Radiolabeled Variants for Tracer Studies (in vitro or ex vivo Research)
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent candidate for the development of radiolabeled variants for use as tracers in in vitro and ex vivo research. Several radioactive isotopes of iodine are available, each with properties suitable for different applications. nih.gov
Commonly used iodine radioisotopes and their potential applications are listed in the table below.
| Iodine Isotope | Half-life | Emission Type | Potential Application |
| ¹²³I | 13.22 hours | Gamma | Single-Photon Emission Computed Tomography (SPECT) imaging |
| ¹²⁴I | 4.18 days | Positron | Positron Emission Tomography (PET) imaging |
| ¹²⁵I | 59.4 days | Gamma | In vitro radioimmunoassays and autoradiography |
| ¹³¹I | 8.02 days | Beta and Gamma | Radiotherapy and SPECT imaging |
The synthesis of a radiolabeled version of this compound would typically involve the replacement of the stable ¹²⁷I atom with a radioactive isotope. This can be achieved through various radioiodination methods, such as electrophilic or nucleophilic substitution reactions. nih.govmdpi.com For example, a precursor molecule without the iodine atom could be subjected to electrophilic iodination using a source of radioactive iodide and an oxidizing agent. mdpi.com Alternatively, a precursor with a suitable leaving group (e.g., a bromine or nitro group) could undergo a nucleophilic substitution reaction with radioactive iodide.
Once synthesized, these radiolabeled tracers could be used in a variety of research settings. wikipedia.org In vitro, they could be used in competitive binding assays to determine the affinity of other compounds for a particular receptor or enzyme. In ex vivo studies, they could be administered to an animal model, and the distribution of the radiotracer in various tissues could be analyzed to provide information about the biodistribution of the compound and the location of its biological target. nih.gov
Inspirations for Novel Ligand Design in Academic Drug Discovery Research (Purely Chemical, No Clinical Implications)
The molecular structure of this compound can serve as a source of inspiration for the design of novel ligands in academic drug discovery research. The combination of the phenoxy acetamide and pyrrolidine moieties is found in a variety of compounds with reported biological activities. nih.govnih.gov
The phenoxy acetamide core is a versatile scaffold that has been explored for a range of therapeutic targets. nih.gov By modifying the substituents on the phenyl ring and the amide portion, researchers can tune the compound's properties to achieve desired interactions with a biological target. The pyrrolidine ring is a common feature in many natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties and providing key binding interactions. nih.gov
The 3-iodo substituent can be considered a placeholder for further chemical elaboration, as described in section 9.1. In the context of drug design, this position could be functionalized with various groups to probe the binding pocket of a target protein and optimize ligand-receptor interactions. Structure-activity relationship (SAR) studies could be conducted by synthesizing a library of analogs with different substituents at this position.
The table below outlines some classes of biologically active compounds that share structural motifs with this compound, highlighting the potential for this scaffold in ligand design.
| Structural Motif | Class of Bioactive Compounds |
| Phenoxy Acetamide | Anti-inflammatory agents, anticancer agents |
| Pyrrolidine | a wide range of CNS-active agents, antiviral drugs |
| Aryl Halide | Kinase inhibitors, GPCR ligands |
Future Research Avenues in Chemical Biology
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. nih.govscienceopen.com this compound and its derivatives could be employed in several future research avenues within this discipline.
One potential application is in the development of activity-based probes (ABPs). By incorporating a reactive group (a "warhead") into the molecule, it could be designed to covalently label a specific enzyme or protein target. The iodophenyl group could serve as a recognition element to guide the probe to its target, and the pyrrolidinyl acetamide portion could be modified to include the reactive moiety.
Another avenue of research could involve the use of this compound as a starting point for the development of photoaffinity labels. By replacing the iodo group with a photolabile group, such as an azide (B81097) or a diazirine, a probe could be created that, upon irradiation with light, forms a highly reactive species that covalently crosslinks to its binding partner. This would be a valuable tool for identifying the molecular targets of bioactive compounds.
Unexplored Reactivity and Transformations
While the reactivity of the individual functional groups in this compound is generally well-understood, the interplay between these groups could lead to unexplored reactivity and novel chemical transformations. For example, the presence of the ether oxygen and the amide carbonyl could potentially influence the reactivity of the aryl iodide through intramolecular interactions or by directing metallation reactions.
The development of novel synthetic methods is a cornerstone of organic chemistry. This compound could serve as a test substrate for new catalytic systems or reaction conditions. For instance, researchers could explore novel methods for the functionalization of the C-H bonds on the phenyl ring or the pyrrolidine moiety, leading to new strategies for the synthesis of complex molecules.
Furthermore, the potential for this molecule to participate in radical reactions is an area that could be explored. The carbon-iodine bond can be cleaved under certain conditions to generate an aryl radical, which could then participate in a variety of cyclization or addition reactions.
Integration with Advanced Materials Science or Analytical Chemistry
The unique properties of iodine-containing organic compounds suggest potential applications for this compound in materials science and analytical chemistry. acs.org The high refractive index of iodine-containing materials could make derivatives of this compound interesting for the development of new optical materials.
In analytical chemistry, the electrochemical properties of the iodophenyl group could be exploited for the development of new sensors. For example, the compound could be immobilized on an electrode surface, and its electrochemical response to the presence of a specific analyte could be measured.
Additionally, the ability of the pyrrolidine and amide groups to participate in hydrogen bonding and other non-covalent interactions could be utilized in the design of self-assembling materials or in molecular recognition studies. The compound could also be investigated as a component of a metal-organic framework (MOF) or other porous materials.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one?
The compound can be synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates with aryl halides. For example, coupling reactions involving iodophenol derivatives and pyrrolidine-containing precursors have been employed. Key steps include optimizing catalyst systems (e.g., Pd(OAc)₂ with ligands like XPhos) and controlling reaction temperatures (80–100°C) to achieve high regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the pyrrolidine ring environment and iodophenoxy substituents. Chemical shifts for carbonyl groups typically appear at δ 160–180 ppm in C NMR .
- HRMS (ESI) : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]) with deviations < 0.002 Da, ensuring accurate molecular weight validation .
Q. What safety precautions are recommended when handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight containers under inert atmospheres (N₂ or Ar) to prevent degradation.
- Refer to Safety Data Sheets (SDS) for specific hazards, including potential irritant properties .
Advanced Research Questions
Q. How can researchers optimize the yield of Pd-catalyzed α-arylation reactions for similar ketones?
- Catalyst Screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance catalytic activity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aryl halides.
- Temperature Control : Gradual heating (80–100°C) minimizes side reactions like dehalogenation .
Q. How to address discrepancies between calculated and observed elemental analysis data?
- Purification : Recrystallization or column chromatography removes impurities affecting C/H/N/O ratios.
- Calibration : Validate analytical instruments (e.g., CHNS analyzers) against certified standards.
- Sample Drying : Ensure complete solvent removal to avoid skewed moisture content in results (e.g., 0.5% deviation in H analysis) .
Q. What strategies are used to study the structure-activity relationships (SAR) of iodinated aromatic ketones?
- Substituent Variation : Replace the iodine atom with other halogens (Br, Cl) to assess electronic effects on bioactivity.
- Pharmacological Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding affinity (e.g., kinase inhibition) to identify key functional groups .
Q. What computational methods assist in predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging SMILES notations for 3D structure generation .
Q. How to assess the compound’s stability under various experimental conditions?
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to simulate gastrointestinal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
